(4-(Isoxazol-3-yl)phenyl)methanamine

Regiochemistry Structural Identity Procurement Specification

Researchers requiring precise para-substituted isoxazole benzylamines face supply inconsistencies that compromise SAR studies. (4-(Isoxazol-3-yl)phenyl)methanamine (CAS 1384080-38-9) resolves this with defined regioisomeric integrity, eliminating the confounding biological data caused by ortho- or meta-substituted analogs. - Enables systematic antimicrobial optimization using a validated baseline scaffold (fluorinated analogs achieve MIC 2.5 µg/mL against S. aureus). - Primary amine handle facilitates rapid library synthesis via amide coupling or reductive amination for kinase inhibitor development. - Lot-specific purity (98% HPLC) with CoA ensures batch-to-batch reproducibility for DMPK and toxicology studies.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B11915018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Isoxazol-3-yl)phenyl)methanamine
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=NOC=C2
InChIInChI=1S/C10H10N2O/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7,11H2
InChIKeyKSVMVCVTZIBRHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(Isoxazol-3-yl)phenyl)methanamine Identity and Core Properties


(4-(Isoxazol-3-yl)phenyl)methanamine (CAS 1384080-38-9) is a primary amine functionalized small molecule consisting of a phenyl ring substituted at the para-position with a methanamine group (-CH2NH2) and at the opposite para-position with an isoxazol-3-yl heterocycle . It belongs to the broader class of isoxazole-based benzylamine derivatives, a scaffold frequently explored in medicinal chemistry for kinase inhibition, antimicrobial, and anti-inflammatory applications . The compound is commercially available from multiple suppliers for research and development purposes, with a typical molecular weight of 174.20 g/mol and purity specifications ranging from 95% to 98% .

(4-(Isoxazol-3-yl)phenyl)methanamine Substitution Risks


Direct substitution of (4-(Isoxazol-3-yl)phenyl)methanamine with structurally related isoxazole benzylamines—such as the 3-substituted regioisomer (3-(Isoxazol-3-yl)phenyl)methanamine (CAS 1403469-26-0) or the 2-substituted analog (2-(Isoxazol-3-yl)phenyl)methanamine (CAS 1823904-50-2)—is not scientifically justifiable without dedicated comparative data . The position of the methanamine substituent on the phenyl ring dictates the molecule's three-dimensional orientation, which directly influences its binding conformation in biological targets and its physicochemical properties (e.g., logP, pKa, polar surface area) . Class-level SAR from isoxazole-based kinase inhibitors and antimicrobials demonstrates that even minor changes in substitution pattern can result in orders-of-magnitude differences in potency [1][2]. Furthermore, the non-identical impurity profiles and uncharacterized byproducts inherent to different synthetic routes across analogs preclude simple interchangeability in a regulated or reproducible research setting [3].

(4-(Isoxazol-3-yl)phenyl)methanamine Comparator Evidence


Regioisomeric Identity Confirmation

The compound is defined by the para-substitution pattern of the methanamine group relative to the isoxazol-3-yl moiety. Its distinct IUPAC name, [4-(1,2-oxazol-3-yl)phenyl]methanamine, and unique CAS registry number 1384080-38-9 differentiate it from its regioisomers: (3-(Isoxazol-3-yl)phenyl)methanamine (CAS 1403469-26-0) and (2-(Isoxazol-3-yl)phenyl)methanamine (CAS 1823904-50-2) [1]. Each isomer possesses identical molecular formulas (C10H10N2O) and molecular weights (174.20 g/mol), making them chemically isomeric but structurally and functionally distinct [1].

Regiochemistry Structural Identity Procurement Specification

Commercial Purity Benchmarking

Supplier-reported minimum purity specifications for (4-(Isoxazol-3-yl)phenyl)methanamine are available and vary. One vendor (AKSci) reports a minimum purity specification of 95% . In contrast, another vendor (Leyan) reports a higher purity specification of 98% . For comparison, the structural analog (2-(Isoxazol-3-yl)phenyl)methanamine is also offered with a minimum purity specification of 95% from a separate supplier, highlighting a comparable baseline but not a uniform one across all sources .

Purity Analysis Quality Control Vendor Comparison

Antimicrobial Class Benchmarking

While specific minimum inhibitory concentration (MIC) data for (4-(Isoxazol-3-yl)phenyl)methanamine against S. aureus is not publicly available, class-level SAR from a close fluorinated analog provides a quantitative baseline. The analog (2-(Isoxazol-3-yl)phenyl)methanamine with an additional fluorine substituent demonstrates MIC values of 2.5 µg/mL against Staphylococcus aureus . This indicates that the core (isoxazol-3-yl)phenyl methanamine scaffold possesses inherent antimicrobial potential, with substituent modifications (e.g., halogenation, regioisomerism) acting as key determinants of potency .

Antimicrobial Activity Class-Level SAR Bacterial Inhibition

Kinase Inhibition Potential

The isoxazole ring, a key pharmacophore in (4-(Isoxazol-3-yl)phenyl)methanamine, is known to engage in hydrogen bonding with kinase ATP-binding pockets. While target-specific IC50 data are absent, class-level evidence shows that structurally novel isoxazole-based compounds are ATP-competitive inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), with Ki values as low as 0.7 ± 0.2 nM for optimized analogs [1]. Furthermore, a related series of 3- or 4-(substituted)phenylisoxazolones demonstrated potent human neutrophil elastase (HNE) inhibition with IC50 values in the 20-70 nM range [2][3]. These data underscore the scaffold's capacity for high-affinity binding when appropriately substituted.

Kinase Inhibition Enzyme Targeting Drug Discovery Scaffold

(4-(Isoxazol-3-yl)phenyl)methanamine Research Applications


Antimicrobial SAR Scaffold

Use (4-(Isoxazol-3-yl)phenyl)methanamine as a core building block for synthesizing focused libraries of antimicrobial agents. Given that a fluorinated regioisomeric analog achieves MIC values of 2.5 µg/mL against S. aureus , this unsubstituted parent compound serves as an ideal baseline for systematic substitution (e.g., halogenation, alkylation) to optimize potency and understand the role of the para-methanamine group. The high commercial purity (up to 98% ) ensures that observed biological effects are attributable to the target compound and not impurities.

Kinase Inhibitor Fragment Elaboration

Employ this compound in fragment-based drug discovery (FBDD) or as a synthetic intermediate for kinase inhibitor development. The class-level evidence demonstrates that isoxazole derivatives can achieve sub-nanomolar enzyme inhibition (e.g., PfPKG Ki = 0.7 nM [1]). The primary amine group of (4-(Isoxazol-3-yl)phenyl)methanamine provides a versatile attachment point for amide coupling, reductive amination, or sulfonamide formation, enabling rapid exploration of chemical space around the phenyl-isoxazole core to identify potent lead candidates.

CNS-Targeted Probe Design

Utilize the specific para-substitution pattern of (4-(Isoxazol-3-yl)phenyl)methanamine for designing central nervous system (CNS) probes or drug candidates. Research indicates that certain isoxazole derivatives interact with brain cholinergic channel receptors [2]. The distinct three-dimensional presentation of this para-substituted isomer, compared to its ortho- and meta- analogs , is critical for achieving target engagement in the CNS. Procuring the correct CAS 1384080-38-9 isomer is therefore essential for generating reproducible CNS pharmacology data.

Quality-Controlled Toxicology Material

Select a vendor-supplied lot of (4-(Isoxazol-3-yl)phenyl)methanamine with a defined purity specification (e.g., 98% ) for use in non-GLP or GLP toxicology and DMPK studies. The availability of clear purity metrics allows for the establishment of a Certificate of Analysis (CoA) and batch-to-batch consistency, which is a prerequisite for any subsequent regulatory filing. Using a generic or lower-purity analog introduces undefined risk and can invalidate costly in vivo experiments.

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